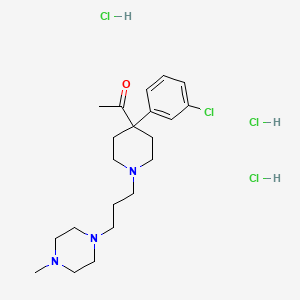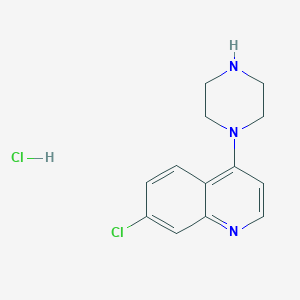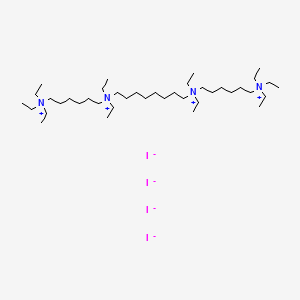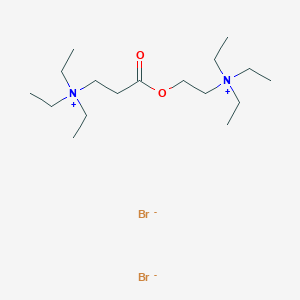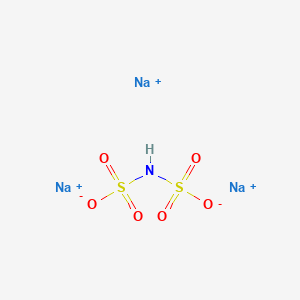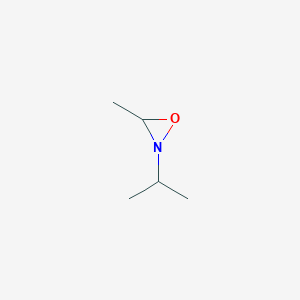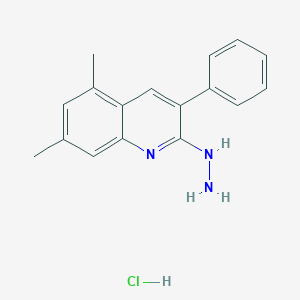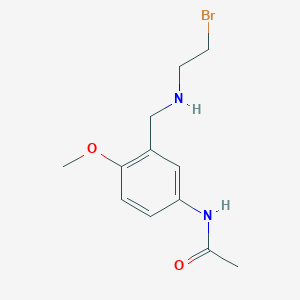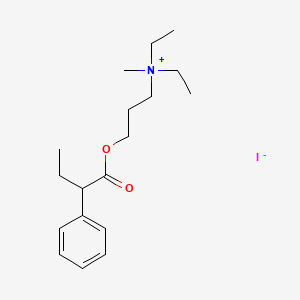
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, 2-phenylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a phenylbutanoyloxy group attached to a propyl chain, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete quaternization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Tetraethylammonium iodide
- Tetramethylammonium iodide
- Benzyltrimethylammonium iodide
Uniqueness
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide is unique due to its phenylbutanoyloxy group, which imparts specific chemical and biological properties not found in simpler quaternary ammonium compounds. This structural feature enhances its ability to interact with biological membranes and makes it a valuable compound in various applications .
Properties
CAS No. |
73664-07-0 |
|---|---|
Molecular Formula |
C18H30INO2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium;iodide |
InChI |
InChI=1S/C18H30NO2.HI/c1-5-17(16-12-9-8-10-13-16)18(20)21-15-11-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ADOMOBOBDDVOLP-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCC[N+](C)(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




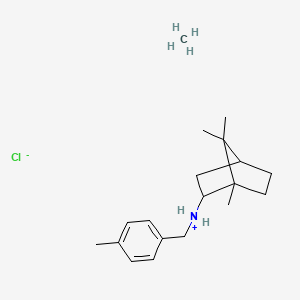
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
